2-Bromo-1,3-benzoxazole

Description

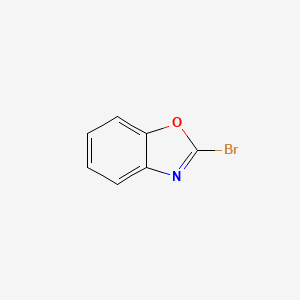

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSUVHHASUJZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559668 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68005-30-1 | |

| Record name | 2-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-benzoxazole from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-bromo-1,3-benzoxazole, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-aminophenol. The synthesis involves a two-step process: the formation of a 2-aminobenzoxazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminophenol is most effectively achieved through a two-step sequence. The initial step involves the cyclization of 2-aminophenol to form 2-aminobenzoxazole. Subsequently, the amino group of this intermediate is converted to a bromo group via a diazotization-bromination reaction.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Aminobenzoxazole from 2-Aminophenol

This procedure utilizes a safer alternative to cyanogen bromide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), for the cyclization reaction.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-aminobenzoxazole.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 0.9 mmol 2-aminophenol) |

| 2-Aminophenol | C₆H₇NO | 109.13 | 100 mg (0.9 mmol, 1.0 equiv) |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | C₁₄H₁₂N₂O₂S | 272.33 | 367 mg (1.35 mmol, 1.5 equiv) |

| Boron trifluoride diethyl etherate (BF₃·Et₂O) | (C₂H₅)₂O·BF₃ | 141.93 | 0.23 mL (1.8 mmol, 2.0 equiv) |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~90 mL for extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (0.9 mmol, 1 equiv) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).[1]

-

To this solution, add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.8 mmol, 2 equiv) dropwise.[1]

-

Reflux the reaction mixture overnight (approximately 24-30 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature and quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.[1]

-

Dilute the mixture with water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 2-aminobenzoxazole.[1]

Expected Yield: 45-60%[2]

Step 2: Synthesis of this compound from 2-Aminobenzoxazole (Sandmeyer Reaction)

This protocol is an adaptation of the Sandmeyer reaction, a standard method for the conversion of primary aromatic amines to aryl halides.

Experimental Workflow:

References

Spectroscopic Profile of 2-Bromo-1,3-benzoxazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-1,3-benzoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural information and analytical protocols for this compound.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₄BrNO. Its structure consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 2-position. This substitution provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Molecular Weight: 198.02 g/mol

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.75 - 7.65 | m | 2H, Ar-H |

| 7.40 - 7.30 | m | 2H, Ar-H |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 151.0 | C7a |

| 142.1 | C3a |

| 133.0 | C2 |

| 125.5 | C5 |

| 125.0 | C6 |

| 120.3 | C4 |

| 111.0 | C7 |

Note: Predicted values based on typical chemical shifts for benzoxazole derivatives. Precise experimental values may vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1610 | Medium | C=N stretch (oxazole ring) |

| ~1580, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C stretch |

| ~1080 | Medium | Symmetric C-O-C stretch |

| ~745 | Strong | Ortho-disubstituted benzene C-H bend |

| ~680 | Medium | C-Br stretch |

Note: Predicted values based on characteristic vibrational modes of benzoxazole and bromo-aromatic compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 197/199 | High | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 170/172 | Moderate | [M - HCN]⁺˙ |

| 118 | Moderate | [M - Br]⁺ |

| 90 | High | [C₆H₄O]⁺˙ |

| 63 | Moderate | [C₅H₃]⁺ |

Note: Predicted fragmentation pattern based on the typical mass spectrometry behavior of benzoxazoles and halogenated compounds.

Experimental Protocols

Standard analytical methods were employed for the spectroscopic characterization of this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. Spectra were acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Caption: Standard workflow for NMR analysis.

IR Spectroscopy

The infrared spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample was prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or through a gas chromatograph. The ionization energy was typically set at 70 eV.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a key tool for its identification. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺˙ and [M+2]⁺˙ in approximately a 1:1 ratio).

Caption: Proposed mass fragmentation pathway of this compound.

This technical guide serves as a valuable resource for the scientific community, providing essential spectroscopic data and analytical methodologies for this compound. The detailed information herein will aid in the quality control, characterization, and further development of novel compounds based on this versatile chemical scaffold.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-benzoxazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structure, featuring a benzene ring fused to an oxazole ring with a reactive bromine atom at the 2-position, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in key synthetic reactions and its relevance in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 198.02 g/mol | --INVALID-LINK-- |

| Melting Point | 27-28 °C | Sigma-Aldrich |

| Boiling Point | Predicted: ~251.2 °C | (Predicted for 5-Bromo-1,3-benzoxazole) |

| Appearance | White to light yellow solid | [Generic supplier data] |

| CAS Number | 68005-30-1 | --INVALID-LINK-- |

| Solubility | Generally soluble in polar organic solvents like alcohols (ethanol, methanol) and DMSO. Moderate solubility in non-polar solvents. | [Generic supplier data] |

Reactivity and Key Synthetic Applications

The bromine atom at the C2 position of the benzoxazole ring is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids to yield 2-aryl-1,3-benzoxazoles, a scaffold present in many biologically active molecules.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or PdCl₂(dppf) (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 v/v, 10 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-1,3-benzoxazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 2-amino-1,3-benzoxazole derivatives, which are important pharmacophores.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol) or a pre-formed Pd-ligand complex, a suitable phosphine ligand (e.g., XPhos, BINAP; 0.04 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

-

Reaction Execution: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the benzoxazole ring system activates the C2 position for nucleophilic aromatic substitution (SₙAr). Strong nucleophiles, such as alkoxides and thiolates, can displace the bromide ion to form 2-alkoxy- or 2-thioalkyl-1,3-benzoxazoles.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL), add the nucleophile (e.g., sodium methoxide, 1.2 mmol) at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Relevance in Drug Discovery and Signaling Pathways

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Derivatives of 2-substituted benzoxazoles have been shown to target various enzymes and signaling pathways implicated in disease.

For instance, certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to readily undergo Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provides synthetic chemists with a powerful tool to construct diverse libraries of benzoxazole derivatives. The established biological significance of the benzoxazole scaffold, particularly in the context of enzyme inhibition and modulation of signaling pathways, underscores the importance of this compound as a starting material for the discovery and development of new therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-1,3-benzoxazole

Abstract: This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 2-Bromo-1,3-benzoxazole. While a definitive crystal structure for this compound is not publicly available as of the date of this publication, this document outlines the detailed experimental protocols for its determination, based on established practices for analogous benzoxazole derivatives. It includes a summary of the known physicochemical properties of the target compound, a generalized procedure for single-crystal X-ray diffraction, and representative crystallographic data from related structures to serve as a benchmark for researchers. This guide is intended for researchers, scientists, and drug development professionals working with benzoxazole scaffolds.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] The benzoxazole scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Understanding the three-dimensional structure of this compound at an atomic level is crucial for rational drug design, as it provides insights into molecular geometry, conformation, and potential intermolecular interactions that govern its behavior in a crystalline state and its binding to biological targets.

This guide provides a detailed framework for the crystal structure determination of this compound, from synthesis and crystallization to data analysis and interpretation.

Physicochemical and Spectroscopic Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and designing crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO | [2] |

| Molecular Weight | 198.02 g/mol | [2] |

| CAS Number | 68005-30-1 | [2][3] |

| Appearance | Powder | [3] |

| Melting Point | 27-28 °C | [3] |

| InChI | 1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | [2][3] |

| InChIKey | ZMSUVHHASUJZNH-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C2C(=C1)N=C(O2)Br | [2] |

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is critical for confirming the chemical structure of the synthesized compound prior to crystallization attempts.[1]

Experimental Protocols for Crystal Structure Determination

The determination of a single-crystal structure of a small organic molecule like this compound follows a well-established workflow.

Synthesis and Purification

Various synthetic routes to 2-substituted benzoxazoles have been reported. A common method involves the condensation of 2-aminophenol with a suitable bromine-containing reagent.[1] For instance, direct bromination of the benzoxazole core using electrophilic brominating agents like N-bromosuccinimide (NBS) is a primary strategy.[1] Following synthesis, the crude product must be purified to a high degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth. The purity and identity of the compound should be confirmed by NMR and mass spectrometry.[1]

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. The key is to allow crystals to form slowly from a supersaturated solution.[4]

Recommended Crystallization Methods:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, dichloromethane, or hexane) is prepared in a vial. The vial is covered with a perforated film to allow the solvent to evaporate slowly over several days or weeks.[4]

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is less soluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. The rate of cooling can be controlled by placing the flask in a large, insulated container.[4]

The choice of solvent or solvent system is critical and often requires screening multiple conditions.[4]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (ideally 30-300 microns in size, transparent, and without visible defects) is obtained, it is mounted on a goniometer head for data collection.[5][6]

-

Crystal Mounting: The selected crystal is carefully mounted on a loop, often using cryoprotectant oil, and flash-frozen in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer.[5] This cryogenic temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.[5]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[7] As the crystal is rotated through a series of angles, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a diffraction pattern of spots.[6] This pattern is recorded by a detector.[6][7] A complete dataset is collected by rotating the crystal over a wide angular range.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.[7]

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. The final R-factor (R1) is a measure of the quality of the fit, with values below 0.05 generally indicating a well-refined structure.

Representative Crystallographic Data

As the crystal structure of this compound has not been reported, the following table presents representative crystallographic data for other 2-substituted benzoxazole derivatives to provide an example of the expected parameters.

| Parameter | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile[8] | 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole[9] |

| Chemical Formula | C₁₇H₁₂N₂O | C₁₅H₉ClN₄O |

| Formula Weight | 260.29 | 296.72 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 11.0508(8) | 7.6161(7) |

| b (Å) | 12.0159(10) | 7.2876(10) |

| c (Å) | 10.0074(9) | 12.2712(12) |

| α (°) | 90 | 106.288(8) |

| β (°) | 94.761(5) | 91.286(7) |

| γ (°) | 90 | 102.769(8) |

| Volume (ų) | 1324.25(19) | 637.78(12) |

| Z | 4 | 2 |

| Temperature (K) | 293(2) | 293(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | 0.052 | 0.048 |

Visualization of Experimental Workflow

The general workflow for the crystal structure determination of this compound is illustrated below.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive and technically detailed roadmap for its analysis. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate its three-dimensional atomic arrangement. The resulting structural information will be invaluable for understanding its chemical properties and for advancing the design of new benzoxazole-based compounds in medicinal chemistry and materials science. It is anticipated that the crystal packing of this compound will be influenced by intermolecular interactions such as halogen bonding and π-π stacking.[1]

References

- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]

- 2. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 68005-30-1 [sigmaaldrich.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. youtube.com [youtube.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. books.rsc.org [books.rsc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Bromo-1,3-benzoxazole in Organic Solvents

Introduction

2-Bromo-1,3-benzoxazole is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzoxazole core is recognized as a privileged structure in drug discovery due to the wide range of biological activities exhibited by its derivatives. An understanding of the solubility of this compound in organic solvents is crucial for its synthesis, purification, and formulation in various applications. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its solubility characteristics based on available data and established methodologies.

Qualitative Solubility Profile

Based on general principles of "like dissolves like" and information gathered from the synthesis and purification of benzoxazole derivatives, a qualitative solubility profile for this compound can be inferred. The presence of the fused aromatic rings suggests that it will be more soluble in organic solvents than in water. The polarity of the benzoxazole moiety, along with the bromo-substituent, will influence its solubility in solvents of varying polarities.

The following table summarizes the qualitative solubility and provides a list of organic solvents in which this compound is likely to be soluble, based on their use in synthetic and purification procedures for this compound and its analogs.

| Solvent Class | Solvent | Formula | Type | Inferred Solubility | Context of Use |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | Commonly used for benzoxazole synthesis and biological assays.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Frequently used as a solvent for the synthesis of benzoxazole derivatives.[1][2] | |

| Acetonitrile | C₂H₃N | Polar Aprotic | Likely Soluble | Used in the synthesis of benzoxazole derivatives.[1] | |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | Mentioned as a solvent for purification (column chromatography).[3] | |

| Polar Protic | Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Used in the synthesis and recrystallization of benzoxazole compounds.[1] |

| Non-Polar/Slightly Polar | Toluene | C₇H₈ | Non-Polar | Likely Soluble | A common solvent for the synthesis of benzoxazole derivatives.[2] |

| p-Xylene | C₈H₁₀ | Non-Polar | Likely Soluble | Mentioned as a solvent for the synthesis of benzoxazoles.[2] | |

| Dichloromethane (DCM) | CH₂Cl₂ | Slightly Polar | Likely Soluble | A common solvent in organic synthesis, including for benzoxazoles.[1] | |

| Chloroform | CHCl₃ | Slightly Polar | Likely Soluble | Used as a solvent in the synthesis of halogenated benzoxazole derivatives. | |

| Ethyl Acetate | C₄H₈O₂ | Slightly Polar | Likely Soluble | Frequently used as a solvent for extraction and column chromatography.[1][3][4] | |

| Petroleum Ether | N/A | Non-Polar | Likely Soluble | Used as a co-solvent in column chromatography for purification.[3][4] | |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Slightly Polar | Likely Soluble | Used as a solvent for the synthesis of 2-substituted benzoxazoles.[4] | |

| 1,4-Dioxane | C₄H₈O₂ | Slightly Polar | Likely Soluble | Used as a solvent for the synthesis of 2-aminobenzoxazoles.[2] |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of a solid compound like this compound in organic solvents. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[5][6]

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation during the equilibration process.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker or vortex mixer at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[5][6] The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound in the saturated solution. A calibration curve should be generated from the standard solutions.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL, g/L, or mol/L.

-

Calculate the solubility using the concentration value obtained from the analytical measurement and the known volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal and Chemical Stability of 2-Bromo-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3-benzoxazole is a pivotal heterocyclic intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its reactivity, largely centered around the labile bromine atom at the 2-position, makes it a valuable building block in cross-coupling reactions and other molecular elaborations. Consequently, a thorough understanding of its thermal and chemical stability is paramount for optimizing reaction conditions, ensuring process safety, and predicting storage longevity. This technical guide provides a comprehensive overview of the stability profile of this compound, including its anticipated thermal decomposition behavior and its reactivity under various chemical stressors. Detailed experimental protocols for assessing thermal and chemical stability are provided, alongside visual representations of key experimental workflows and potential degradation pathways to facilitate a deeper understanding.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related 2-Chlorobenzoxazole can serve as a valuable reference point. The physicochemical characteristics of both compounds are summarized below.

| Property | This compound | 2-Chlorobenzoxazole (for comparison) |

| Molecular Formula | C₇H₄BrNO | C₇H₄ClNO[1] |

| Molecular Weight | 198.02 g/mol | 153.57 g/mol |

| Melting Point | 27-28 °C | 7 °C[2] |

| Boiling Point | Not available | 201-202 °C[2] |

| Density | Not available | 1.345 g/mL at 25 °C[2] |

| Appearance | White to light yellow solid | Liquid |

| Solubility | Insoluble in water | Not miscible in water[2] |

| CAS Number | 68005-30-1 | 615-18-9 |

Thermal Stability

The thermal stability of an organic molecule is a critical parameter for its safe handling, storage, and use in chemical synthesis, particularly at elevated temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior

The benzoxazole ring is an aromatic system, which confers a degree of thermal stability.[3] However, the presence of the bromo-substituent may influence its decomposition profile. Upon heating, this compound is expected to undergo decomposition, likely involving the cleavage of the carbon-bromine bond and the eventual breakdown of the heterocyclic ring structure. Studies on the thermal breakdown of polybenzoxazoles indicate that at high temperatures (above 550 °C), the benzoxazole ring decomposes to yield carbon monoxide, carbon dioxide, and hydrogen cyanide. While the decomposition temperature for the small molecule this compound is expected to be lower than that of its polymeric counterparts, the ultimate decomposition products are likely to be similar.

Experimental Protocols for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and to quantify mass loss at different temperatures.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[4]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[5]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[6]

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) through the melting point and beyond the expected decomposition temperature at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting and potentially an exothermic peak corresponding to decomposition. The onset temperature and the peak maximum of these transitions provide information on the thermal stability of the compound.[7]

Chemical Stability

The chemical stability of this compound is largely dictated by the reactivity of the benzoxazole ring and the carbon-bromine bond. Forced degradation studies are employed to assess its stability under various chemical conditions, including hydrolysis, oxidation, and in the presence of acids and bases.[8] These studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods.[9]

Expected Chemical Reactivity

-

Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction likely proceeds via nucleophilic attack at the C2 position, leading to ring opening and the formation of 2-aminophenol derivatives. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: Aromatic systems can be susceptible to oxidation, though the benzoxazole ring is relatively stable. Strong oxidizing agents may lead to the formation of N-oxides or ring-opened products.

-

Acid and Base Stability: Strong acids may protonate the nitrogen atom of the oxazole ring, potentially facilitating hydrolysis. Strong bases can promote nucleophilic substitution at the C2 position or deprotonation at other sites, leading to various reactions.

-

Photostability: Exposure to light, particularly UV radiation, can potentially induce photochemical reactions, although many benzoxazole derivatives are reported to be light-stable.

Experimental Protocols for Forced Degradation Studies

A general workflow for assessing the chemical stability of a compound is depicted below.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24, and 48 hours).

-

Analysis: Neutralize the aliquots if necessary and analyze by a stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Agent: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw and analyze aliquots at specified time intervals.

-

Analysis: Analyze the samples by HPLC to monitor the degradation.

Potential Degradation Pathways

Based on the known chemistry of benzoxazoles and haloaromatic compounds, the following degradation pathways can be postulated for this compound.

Hydrolytic Degradation

Under aqueous acidic or basic conditions, hydrolysis is a likely degradation route.

Oxidative Degradation

Oxidative stress can lead to the formation of various oxygenated products.

Conclusion

This compound is a moderately stable heterocyclic compound. Its aromatic nature provides a degree of thermal robustness, though it is susceptible to degradation at elevated temperatures. Chemically, the compound is prone to hydrolysis under both acidic and basic conditions and may undergo oxidative degradation. The provided experimental protocols for TGA, DSC, and forced degradation studies offer a systematic approach to quantitatively assess the stability of this compound. A thorough understanding of its stability profile is essential for its effective and safe utilization in research and development, particularly in the pharmaceutical industry. Further experimental studies are warranted to precisely quantify the degradation kinetics and to fully elucidate the structures of its degradation products.

References

- 1. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzoxazole | 615-18-9 [chemicalbook.com]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

Quantum Chemical Calculations for 2-Bromo-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Bromo-1,3-benzoxazole. Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure, reactivity, and spectroscopic characteristics of these molecules, thereby accelerating the rational design of novel therapeutic agents.[1][4]

Core Computational Methodologies

The theoretical investigation of this compound primarily relies on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules.[4] A common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), to accurately model the molecule.[5]

Experimental and Computational Workflow

The synergy between experimental synthesis and theoretical calculations is crucial for a comprehensive understanding of the molecule. The following diagram illustrates a typical workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-1,3-benzoxazole: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, and synthetic utility of 2-Bromo-1,3-benzoxazole. This versatile building block is a key intermediate in the development of novel therapeutics, particularly in the realm of anticancer and antimicrobial agents.

Commercial Availability and Purity

This compound (CAS No. 68005-30-1) is available from a range of chemical suppliers. The purity of the commercially available compound is typically 95% or higher, which is suitable for most research and development purposes. Below is a summary of representative commercial sources and their stated purities.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 68005-30-1 | 95% | Available upon request.[1] |

| Benchchem | 68005-30-1 | High-Purity | For research use only.[2] |

| Chem Pure | 1508558-02-8 (for 5-fluoro derivative) | 95% | Illustrates availability of substituted analogs.[3] |

| American Elements | - | Various | Lists a wide range of benzoxazole derivatives.[4] |

Synthesis and Purification Protocols

The synthesis of 2-substituted benzoxazoles often involves the displacement of the bromide from this compound or the construction of the benzoxazole ring from precursors.

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole Derivative

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and tertiary amides, which is a common approach for creating a diverse library of compounds for drug discovery.[5]

Materials:

-

2-Aminophenol

-

Tertiary amide (e.g., N,N-dimethylbenzamide)

-

Triflic anhydride (Tf₂O)

-

2-Fluoropyridine

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution

Procedure:

-

To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triflic anhydride (0.6 mmol) dropwise to the cooled solution and stir for 15 minutes.

-

Add 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.

-

Quench the reaction by adding triethylamine (0.5 mL).

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.

Purification Protocol

Purification of benzoxazole derivatives is crucial to remove unreacted starting materials and byproducts. Column chromatography and recrystallization are the most common methods.

Column Chromatography:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto silica gel.

-

The silica gel is then loaded onto a column packed with silica gel.

-

The product is eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[6]

Recrystallization:

-

The crude product is dissolved in a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, or a mixture of acetone and acetonitrile).[7]

-

The solution is allowed to cool slowly to induce crystallization of the pure product, leaving impurities in the solution.

-

The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] One of the key areas of investigation is the development of benzoxazole-based inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[9]

Experimental Workflow: Synthesis and Screening of Benzoxazole Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of benzoxazole derivatives for anticancer drug discovery.

VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[9] Inhibition of the VEGFR-2 signaling pathway can block tumor growth by cutting off its blood supply. The diagram below illustrates the major signaling cascades initiated by the activation of VEGFR-2.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 leads to the receptor's dimerization and autophosphorylation, initiating multiple downstream signaling cascades.[10][11][12] These include the PLCγ-PKC-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and growth.[11][12] The activation of Src family kinases and focal adhesion kinase (FAK) is involved in regulating cell migration and adhesion.[13] By targeting VEGFR-2, benzoxazole-based inhibitors can disrupt these critical processes and thereby inhibit angiogenesis.

References

- 1. This compound | 68005-30-1 [sigmaaldrich.com]

- 2. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]

- 3. 2-bromo-5-fluoro-1,3-benzoxazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 4. americanelements.com [americanelements.com]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 8. ajphs.com [ajphs.com]

- 9. Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

Handling and storage guidelines for 2-Bromo-1,3-benzoxazole

An In-depth Technical Guide to the Handling and Storage of 2-Bromo-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best-practice recommendations for the safe handling, storage, and disposal of this compound (CAS No: 68005-30-1). Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and comply with regulatory standards in a laboratory or research setting.

Chemical and Physical Properties

This compound is an aromatic heterocyclic compound utilized as a versatile intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Citations |

| CAS Number | 68005-30-1 | [1][2] |

| Molecular Formula | C₇H₄BrNO | [1][2] |

| Molecular Weight | 198.02 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 27-28 °C |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The primary hazards include being corrosive, acutely toxic, and an irritant.[2] The Globally Harmonized System (GHS) classifications are detailed below.

GHS Hazard Statements

| Code | Hazard Statement | Citations |

|---|---|---|

| H301 | Toxic if swallowed | [2] |

| H315 | Causes skin irritation | [2][3] |

| H318 / H319 | Causes serious eye damage / irritation | [2][3] |

| H335 | May cause respiratory irritation |[2][3] |

GHS Precautionary Statements

| Code | Precautionary Statement | Citations |

|---|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P264 | Wash hands and face thoroughly after handling. | [5] |

| P270 | Do not eat, drink or smoke when using this product. | [5] |

| P271 | Use only outdoors or in a well-ventilated area. | [5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5][6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

| P405 | Store locked up. | [5] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |[5] |

Handling Procedures and Engineering Controls

Proper handling is critical to minimize exposure. All operations should be performed by technically qualified individuals.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[3] A local exhaust system or a chemical fume hood is required to prevent the generation of dust and aerosols.[3]

-

Safety Equipment: Safety showers and eye wash stations must be readily available and in close proximity to the workstation.[3]

Experimental Protocol: General Procedure for Safe Handling and Dispensing

This protocol outlines the standard steps for safely weighing and dispensing this compound powder.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

-

Decontaminate the work surface within the fume hood.

-

Prepare all necessary equipment (e.g., spatula, weighing paper/boat, tared receiving vessel, waste container).

-

-

Dispensing:

-

Retrieve the this compound container from its designated storage location (see Section 5).

-

Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, especially if refrigerated.

-

Carefully open the container inside the fume hood. Since the material is air-sensitive, minimize the time the container is open. For highly sensitive applications, consider working in a glove box under an inert atmosphere.

-

Use a clean spatula to carefully transfer the desired amount of powder to the weighing vessel. Avoid any actions that could generate dust.[3]

-

-

Post-Dispensing:

-

Securely close the primary container, ensuring a tight seal. If the storage recommendation is under inert gas, purge the headspace with nitrogen or argon before sealing.

-

Clean the spatula and any contaminated surfaces within the fume hood.

-

Properly package and label the weighed sample.

-

Return the primary container to its correct storage location.

-

-

Waste Disposal and Cleanup:

-

Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated, sealed hazardous waste container.

-

Wipe down the work surface in the fume hood again.

-

Remove PPE in the correct order to prevent cross-contamination and dispose of it properly.

-

Wash hands and face thoroughly with soap and water after completing the task.

-

Caption: A standard workflow for the safe handling and dispensing of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

-

Eye/Face Protection: Wear chemical safety glasses with side shields or goggles that conform to EN166 (EU) or NIOSH (US) standards.[7][8] A face shield may be required for operations with a higher risk of splashing.

-

Hand Protection: Use compatible, chemical-resistant protective gloves (e.g., nitrile).[9] Gloves should be inspected before use and replaced regularly.[10]

-

Skin and Body Protection: Wear protective clothing, such as a lab coat, to prevent skin contact.[3] For larger quantities or higher-risk tasks, chemical-resistant coveralls may be necessary.[11] Safety footwear should be worn in all areas where chemicals are handled.[10]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved dust respirator should be used.[7] In case of emergency or insufficient ventilation, a self-contained breathing apparatus (SCBA) must be available.[3]

Caption: The hierarchy of controls for minimizing chemical exposure.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound and to ensure safety.

| Parameter | Recommendation | Rationale / Citations |

| Temperature | Store in a cool place. One supplier suggests -10°C. | To prevent degradation.[3] |

| Atmosphere | Keep container tightly closed. Store under an inert gas (e.g., Argon, Nitrogen). | The compound is noted as being air-sensitive.[3][8] |

| Light | Store in a dark place. | The compound is noted as being light-sensitive.[3] |

| Ventilation | Store in a well-ventilated area. | To prevent accumulation of any potential vapors.[3][8] |

| Incompatibilities | Store away from oxidizing agents. | To prevent hazardous reactions. |

| Packaging | Must be kept in the original, tightly sealed container. | To prevent contamination and degradation.[3][9] |

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures

| Exposure Route | Action | Citations |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. | [3][5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention. | [3] |

Accidental Release Measures

-

Evacuate non-essential personnel from the area and ensure adequate ventilation.[8]

-

Don appropriate PPE, including respiratory protection.[8]

-

Prevent the spill from entering drains or waterways.

-

Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a closable, labeled container for disposal.

-

Wash the spill site after material pickup is complete.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[3] Sealed containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Caption: A workflow for responding to an accidental spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

-

Method: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibitions: Do not allow the product to enter drains, soil, or waterways.

-

Container Disposal: Dispose of the empty container as unused product. It should not be reused.

References

- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]

- 2. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. canbipharm.com [canbipharm.com]

- 4. lobachemie.com [lobachemie.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. multimedia.3m.com [multimedia.3m.com]

A Comprehensive Technical Guide to 2-Bromo-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3-benzoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its benzoxazole core is recognized as a "privileged structure" due to its prevalence in biologically active compounds. This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis methodologies, and its role as a versatile intermediate in the development of novel therapeutic agents. The document summarizes key quantitative data, outlines experimental protocols for its synthesis, and explores the biological activities of its derivatives, highlighting their potential in antimicrobial and anticancer research.

Chemical and Physical Properties

This compound, with the CAS number 68005-30-1 , is a key building block in synthetic chemistry.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 68005-30-1 | [1][2] |

| Molecular Formula | C₇H₄BrNO | [1][2] |

| Molecular Weight | 198.02 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromobenzoxazole | [2] |

| Appearance | Not specified (often a solid) | |

| Melting Point | Not specified in detail | |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct bromination of the benzoxazole core.[1] This approach takes advantage of the electron-rich nature of the benzoxazole ring system, which facilitates electrophilic substitution.

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound via direct bromination of 1,3-benzoxazole.

Materials:

-

1,3-Benzoxazole

-

N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)

-

Anhydrous solvent (e.g., Acetic Acid, Dimethylformamide (DMF), or Carbon Tetrachloride)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,3-benzoxazole in a suitable anhydrous solvent.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add one equivalent of the brominating agent (NBS or Br₂) to the stirred solution. The addition should be portion-wise for solids or dropwise for liquids to control the reaction temperature and prevent over-bromination.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (typically monitored by TLC for completion).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Reactivity and Role in Organic Synthesis

The bromine atom at the 2-position of the benzoxazole ring is a key reactive site, making this compound a valuable intermediate for introducing the benzoxazole moiety into more complex molecules.[1] It readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the synthesis of a diverse library of 2-substituted benzoxazole derivatives.

Biological Significance and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities, establishing the benzoxazole scaffold as a significant pharmacophore.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of 2-substituted benzoxazole derivatives.[1][3]

-

Antifungal Activity: Certain novel benzoxazole analogues have shown significant in vitro activity against pathogenic Candida strains, including those resistant to common azole drugs like fluconazole.[1] The mechanism of action is believed to be pleiotropic, involving:

-

Perturbation of total sterol content in the fungal cell membrane.

-

Inhibition of efflux pumps, which are responsible for drug resistance.

-

Disruption of mitochondrial respiration.[1]

-

-

Antibacterial Activity: Derivatives have also been screened against various Gram-positive and Gram-negative bacteria.[3] Molecular docking studies suggest that the antibacterial activity of some derivatives may be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

Anticancer Activity

The benzoxazole scaffold is also a promising framework for the development of anticancer agents. Various 2-substituted benzoxazole derivatives have exhibited potent cytotoxic activity against human cancer cell lines, such as colorectal carcinoma (HCT-116).[1] The anticancer efficacy is often influenced by the nature of the substituent at the 2-position, with electron-withdrawing groups or specific methoxy patterns on an attached benzylidene ring enhancing activity.[1]

Diagram of Benzoxazole Derivatives' Biological Targets:

Caption: Potential biological targets of benzoxazole derivatives.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for the development of a wide array of biologically active compounds. The demonstrated efficacy of its derivatives against microbial pathogens and cancer cells underscores the potential of the benzoxazole scaffold in addressing significant healthcare challenges. Further research into the synthesis and biological evaluation of novel 2-substituted benzoxazoles is warranted to explore their full therapeutic potential.

References

- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]

- 2. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-1,3-benzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds.[1][2] This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-1,3-benzoxazole with various arylboronic acids. The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the extensive commercial availability of boronic acid derivatives, making it a cornerstone in the synthesis of novel 2-aryl-1,3-benzoxazole derivatives for biological screening and drug development.[1][3]

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid or its ester).[2][4] The reaction proceeds via a catalytic cycle that consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[2][5]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-aryl-1,3-benzoxazole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions can be adapted from protocols for other nitrogen-containing heterocycles.[6][7]

Table 1: General Screening of Reaction Components

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) |

| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12-24 |

| 2 | Pd₂(dba)₃ (2) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 12-18 |

| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF/H₂O | 90 | 8-16 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 18-24 |

| 5 | CataCXium A G3 (3) | - | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | 10-20 |

Table 2: Coupling with Various Arylboronic Acids - Example Conditions

Reaction System: this compound (1.0 equiv), Arylboronic Acid (1.5 equiv), Pd(OAc)₂ (4 mol%), SPhos (8 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 18 h.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-1,3-benzoxazole | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3-benzoxazole | 90-98 |

| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-1,3-benzoxazole | 75-88 |

| 4 | 3-Tolylboronic acid | 2-(3-Tolyl)-1,3-benzoxazole | 82-93 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-1,3-benzoxazole | 70-85 |

| 6 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-1,3-benzoxazole | 78-90 |

| 7 | Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)-1,3-benzoxazole | 65-80 |

Yields are representative and based on similar reactions reported in the literature; optimization may be required for specific substrates.[6][8][9]

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Logical diagram illustrating the scope of the coupling reaction.

Experimental Protocols

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should perform optimization for specific substrates and reaction scales.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 198 mg), the desired arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

-

Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.04 mmol, 9 mg) and SPhos ligand (0.08 mmol, 33 mg) and add them to the reaction flask.

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be further degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-1,3-benzoxazole product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).